molecular formula C11H15ClN2O B13602365 5-Bromo-2-(piperazin-1-ylmethyl)phenol

5-Bromo-2-(piperazin-1-ylmethyl)phenol

Katalognummer: B13602365
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: AZCHZVUTHDCDIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-[(piperazin-1-yl)methyl]phenol is a chemical compound that belongs to the class of phenols and piperazines It is characterized by the presence of a chloro group at the 5th position, a piperazin-1-ylmethyl group at the 2nd position, and a hydroxyl group at the 1st position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(piperazin-1-yl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzyl chloride with piperazine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . This method provides a high yield of the desired piperazine derivative.

Industrial Production Methods

Industrial production of 5-chloro-2-[(piperazin-1-yl)methyl]phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-[(piperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while substitution of the chloro group can yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-[(piperazin-1-yl)methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-chloro-2-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(piperazin-1-yl)methyl]phenol: Lacks the chloro group, which may affect its biological activity and chemical reactivity.

    5-chloro-2-hydroxybenzylamine: Contains an amine group instead of the piperazine moiety, leading to different chemical and biological properties.

    5-chloro-2-[(morpholin-4-yl)methyl]phenol: Contains a morpholine ring instead of piperazine, which can alter its interaction with biological targets.

Uniqueness

5-chloro-2-[(piperazin-1-yl)methyl]phenol is unique due to the presence of both the chloro and piperazine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H15ClN2O

Molekulargewicht

226.70 g/mol

IUPAC-Name

5-chloro-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI-Schlüssel

AZCHZVUTHDCDIF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.